molecular formula C25H31N5O8 B12709117 6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid CAS No. 144676-00-6

6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid

Cat. No.: B12709117
CAS No.: 144676-00-6
M. Wt: 529.5 g/mol
InChI Key: NZTQKDCKFPAGTO-BTJKTKAUSA-N
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Description

6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple amino and hydroxyethyl groups attached to a benzo[g]isoquinoline core. Its molecular formula is C17H17N3O4, and it has a molecular weight of 327.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[g]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce hydroxyethyl groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation under reduced pressure to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of amino and hydroxyethyl groups, which are reactive under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include ethylenediamine, hydrazine, and aromatic aldehydes . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed: The major products formed from these reactions include imines, amines, thioureas, and hydrazones . These products are often used as intermediates in further chemical synthesis or as final compounds with specific applications.

Scientific Research Applications

6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antitumor properties . The compound exhibits cytotoxicity against various cancer cell lines, making it a candidate for further drug development . Additionally, it is used in the development of chemosensors for the detection of specific ions and molecules .

Mechanism of Action

The mechanism of action of 6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific proteins and enzymes, inhibiting their activity and leading to cytotoxic effects . This interaction is crucial for its potential use as an antitumor agent.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other benzo[g]isoquinoline derivatives such as 2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and 2-(2-aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione .

Uniqueness: What sets 6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione apart is its dual amino and hydroxyethyl functional groups, which enhance its reactivity and potential applications. This unique structure allows for diverse chemical modifications and makes it a valuable compound in various research fields.

Properties

CAS No.

144676-00-6

Molecular Formula

C25H31N5O8

Molecular Weight

529.5 g/mol

IUPAC Name

6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid

InChI

InChI=1S/C21H27N5O4.C4H4O4/c27-11-9-22-5-7-25-16-1-2-17(26-8-6-23-10-12-28)19-18(16)20(29)14-3-4-24-13-15(14)21(19)30;5-3(6)1-2-4(7)8/h1-4,13,22-23,25-28H,5-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

NZTQKDCKFPAGTO-BTJKTKAUSA-N

Isomeric SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C2=O)C=NC=C3)NCCNCCO.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C2=O)C=NC=C3)NCCNCCO.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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